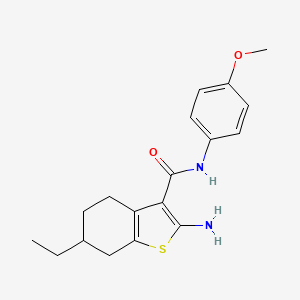

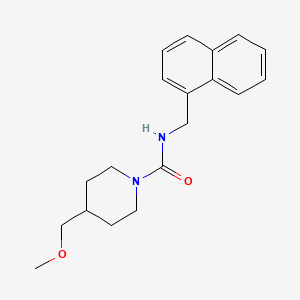

![molecular formula C12H9NO4 B2750819 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid CAS No. 64987-81-1](/img/structure/B2750819.png)

4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent. This forms an intermediate, which is then reduced to the final product using a reducing agent. The compound and its complexes with various organotin(IV) compounds have been synthesized and characterized by elemental analysis and spectral studies .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray and DFT-calculated structure . There is a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings . The presence of O—H O hydrogen bonding and weak C—H O interactions allows the formation of R3 3(19) edge-connected rings parallel to the (010) plane .Chemical Reactions Analysis

The compound enters the aza-Michael reaction with secondary amines . It also reacts with maleic anhydride to form the corresponding maleic acid monoamides . The cyclization of these gives 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid .Physical And Chemical Properties Analysis

The compound forms pale pink crystals . Its IR spectrum shows peaks at 3328, 3230, 1593 (N–H), 1775, 1709 (C=O), 1339, 1154 (S–O), 1107, 1003 (C–O), 905 (S–N), 3070, 1555, 1492, 845 (С 6 Н 4) .Aplicaciones Científicas De Investigación

- Maleimide Derivatives : The compound belongs to the class of maleimides (MI), which exhibit diverse biological activities. MI structures contain an activated double bond and an imide group, making them versatile for nucleophilic and electrophilic reactions. Researchers have explored their selective inhibitory effects on proteins like cyclooxygenase and enzyme kinases .

- Sulfanilamide Derivatives : Sulfanilamide and its derivatives are among the earliest synthetic antibacterial drugs. They exhibit diverse pharmaceutical activities, including antibacterial, anti-inflammatory, antihypertensive, and antiglaucoma effects. Some new sulfonamide derivatives also show antitumor activity .

- Complexes with Organotin : 4-(2,5-Dioxo-1H-pyrrol-1-yl)benzoic acid forms complexes with methyl-, n-butyl-, phenyl-, benzyl-, and octyl-tin. These complexes have been synthesized and characterized, providing insights into their geometry and properties .

- Polymerization and Copolymerization : Maleimide derivatives readily undergo polymerization and copolymerization with unsaturated compounds. Their unique structure allows for the formation of diverse materials with tailored properties .

- Brain Tumor and Cancer Therapy : Carborane-containing porphyrins derived from tetraphenylporphyrins with maleimide groups have potential applications in brain tumor and liver/skin cancer therapy .

- Aza-Michael Reaction : The compound participates in aza-Michael reactions with secondary amines, leading to 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole derivatives. These reactions are valuable in synthetic chemistry .

Biological Activities and Drug Development

Antibacterial and Antimicrobial Applications

Organotin Complexes

Materials Science and Polymerization

Therapeutic Applications

Synthetic Chemistry and Aza-Michael Reactions

Mecanismo De Acción

Target of Action

The primary targets of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid are proteins, specifically those involved in the biosynthesis of prostaglandin and intracellular signaling mechanisms . The compound exhibits selective inhibitory activity against these proteins, which play vital roles in various biological processes .

Mode of Action

The compound interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These structural features allow the compound to easily take up a variety of nucleophilic and electrophilic reagents . The compound’s interaction with its targets results in changes in their activity, leading to alterations in the biological processes they are involved in .

Biochemical Pathways

The compound affects the pathways related to the biosynthesis of prostaglandin and intracellular signaling . By inhibiting the enzymes involved in these pathways, the compound can alter their downstream effects, potentially leading to changes in cellular functions .

Result of Action

The molecular and cellular effects of the compound’s action are diverse due to its ability to interact with various proteins . For instance, it has been found to exhibit anticandidiasis and antituberculosis properties . Additionally, it has been used in the synthesis of compounds with high antitumor, antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activities .

Safety and Hazards

Direcciones Futuras

There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization . The search for new related systems remains important for the analysis of polymerization processes in which they are involved . This suggests that future research may continue to explore the synthesis and properties of new types of maleimides.

Propiedades

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h1-6H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPOEIOWYQCHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

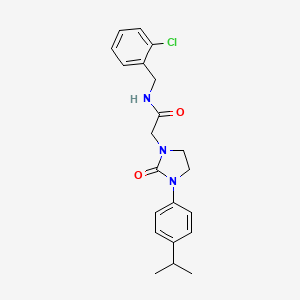

![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)

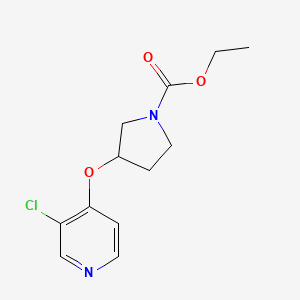

![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2750738.png)

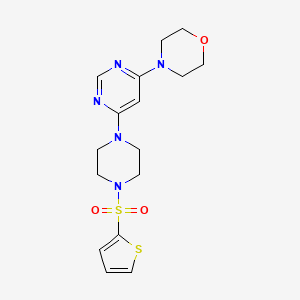

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2750743.png)

![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride](/img/structure/B2750751.png)

![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)

![(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid](/img/structure/B2750753.png)

![2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2750757.png)